
4-(Trifluoromethoxy)benzoyl chloride
Overview
Description
4-(Trifluoromethoxy)benzoyl chloride (CAS RN: 36823-88-8) is an acyl chloride derivative with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol . It features a trifluoromethoxy (-OCF₃) substituent at the para position of the benzoyl chloride moiety. Key physical properties include a boiling point of 90–92°C at 15 mmHg and a density of 1.425 g/mL . This compound is widely used as an intermediate in organic synthesis, pharmaceuticals (e.g., dopamine receptor ligands), agrochemicals, and dyestuff due to its electron-withdrawing trifluoromethoxy group, which enhances reactivity and influences biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzoyl chloride typically involves the reaction of benzoyl chloride with trifluoromethanol. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The mixture is usually heated at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Trifluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to form 4-(Trifluoromethoxy)benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous base.
Reduction Conditions: Reduction reactions often require reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-(Trifluoromethoxy)benzamide, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethoxy)thiobenzoic acid can be formed.
Hydrolysis Product: 4-(Trifluoromethoxy)benzoic acid.
Reduction Product: 4-(Trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethoxy)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethoxy group enhances the reactivity of the benzoyl chloride moiety, facilitating nucleophilic substitution reactions. This property is particularly useful in creating fluorinated derivatives that exhibit improved bioactivity and metabolic stability.
Pharmaceutical Development
Fluorinated compounds are increasingly prevalent in drug design due to their ability to enhance pharmacokinetic properties. Approximately 25% of small-molecule drugs contain fluorine atoms, with fluorination often leading to increased potency and selectivity against biological targets .
Case Study: Ezetimibe
Ezetimibe is a cholesterol absorption inhibitor that exemplifies the benefits of fluorination in drug development. The incorporation of fluorine improved the compound's potency significantly, demonstrating how this compound can be utilized to synthesize more effective pharmaceuticals .
Agrochemical Applications
In agrochemicals, the incorporation of trifluoromethoxy groups can modify the physicochemical properties of active ingredients, enhancing their effectiveness as crop protection agents. Fluorination can improve lipophilicity and water solubility, which are critical factors for the bioavailability of agrochemicals .
This compound is classified as a corrosive substance and poses risks such as skin burns and eye damage upon contact. Proper handling and storage under inert gas conditions are essential to mitigate hazards associated with moisture sensitivity and reactivity with water and bases .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethoxy group enhances the electrophilicity of the benzoyl chloride, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the trifluoromethoxybenzoyl moiety into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoyl Chlorides
Substituent Electronic and Steric Effects
The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG) due to the electronegativity of fluorine and the inductive effect of the oxygen atom. This contrasts with other substituents:
- 4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7): The trifluoromethyl (-CF₃) group is also an EWG but lacks the oxygen atom, resulting in slightly reduced electron withdrawal compared to -OCF₃.
- 4-Methoxybenzoyl chloride : The methoxy (-OCH₃) group is electron-donating, making this compound less reactive toward nucleophiles compared to 4-(trifluoromethoxy)benzoyl chloride .
Positional Isomers
- 2-(Trifluoromethoxy)benzoyl chloride (CAS 162046-61-9) and 3-(trifluoromethoxy)benzoyl chloride (CAS 86270-03-3): Ortho and meta isomers exhibit steric hindrance (ortho) or altered electronic effects (meta), reducing their utility in reactions requiring para-substituted intermediates .
Halogenated Derivatives
- 4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS 1261779-42-3): The addition of a chlorine atom increases molecular weight (259.01 g/mol ) and reactivity, making it suitable for specialized agrochemicals or pharmaceuticals. Chlorine’s electronegativity further activates the carbonyl group .
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride (CAS 886500-55-6): Combines chlorine and trifluoromethoxy groups, offering dual electronic effects for targeted applications .
Reactivity Trends
- Hydrolysis Sensitivity : The para-trifluoromethoxy group accelerates hydrolysis compared to methoxy derivatives due to its EWG nature. However, hydrolysis is slower than in acyl chlorides with stronger EWGs (e.g., nitro groups) .
- Coupling Reactions: this compound efficiently reacts with amines (e.g., 4-amino-1-benzylpiperidine) to form benzamides, which are critical in synthesizing dopamine D2-like receptor ligands .
Pharmacological Relevance
In drug design, the para-trifluoromethoxy group enhances binding affinity to receptors due to its optimal size and electronic profile.
Data Table: Key Properties of Comparable Benzoyl Chlorides
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Key Applications |
---|---|---|---|---|---|
This compound | 36823-88-8 | C₈H₄ClF₃O₂ | 224.56 | 90–92 (15 mmHg) | Pharmaceuticals, agrochemicals |
4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C₈H₄ClF₃O | 208.56 | Not reported | Organic synthesis, dyestuff |
2-(Trifluoromethoxy)benzoyl chloride | 162046-61-9 | C₈H₄ClF₃O₂ | 224.56 | Not reported | Research intermediates |
4-Chloro-2-(trifluoromethoxy)benzoyl chloride | 1261779-42-3 | C₈H₃Cl₂F₃O₂ | 259.01 | Not reported | Specialty chemicals, drug discovery |
Biological Activity
4-(Trifluoromethoxy)benzoyl chloride is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it a valuable candidate in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C8H4ClF3O2
- Molecular Weight : 232.56 g/mol
- Structure : The compound features a benzoyl group substituted with a trifluoromethoxy moiety, which significantly influences its reactivity and biological interactions.
This compound exhibits various biological activities attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition can lead to differentiation in acute myeloid leukemia (AML) cells, demonstrating potential therapeutic effects against cancer .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties. While specific data on this compound is limited, structural analogs suggest potential efficacy against various bacterial strains .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : A study investigated the effects of this compound on AML cells, revealing that the compound promotes differentiation through DHODH inhibition. This finding suggests a novel therapeutic avenue for AML treatment, highlighting the importance of uridine biosynthesis modulation in cancer cell fate decisions .
- Antimicrobial Screening : Preliminary screenings of related compounds indicated significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens. These findings warrant further investigation into the potential of this compound as an antimicrobial agent .
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies:
- Genotoxicity : In vitro assays indicate no mutagenic or genotoxic potential, suggesting a favorable safety profile for further development .
- Carcinogenicity : Some studies have reported weak carcinogenic potential associated with similar benzoyl chlorides, necessitating caution in high-dose applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-(trifluoromethoxy)benzoyl chloride?
The compound is commonly synthesized via the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. Evidence from benzamide synthesis shows that this method achieves high yields (~80–90%) under reflux conditions (65°C) in toluene . Alternative methods, such as using phosphorus pentachloride (PCl₅), may require stringent anhydrous conditions to avoid hydrolysis. Purity can be confirmed via boiling point (90–92°C at 15 mmHg) and density (1.425 g/cm³) measurements .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides a molecular ion peak at m/z 224.56, with fragmentation patterns consistent with the trifluoromethoxy and benzoyl chloride groups .
- Nuclear Magnetic Resonance (NMR): ¹H NMR shows aromatic protons as a doublet (δ 7.8–8.2 ppm) and a singlet for the trifluoromethoxy group (δ 4.3 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and CF₃O-substituted aromatic carbons .
- Infrared (IR): Strong absorption bands at ~1780 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 mask) is required in high-concentration environments .
- Storage: Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis. Avoid contact with moisture, as the compound reacts violently with water to release HCl gas .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations .
Q. How is this compound utilized as an acylating agent in medicinal chemistry?
It is widely used to introduce the 4-(trifluoromethoxy)benzoyl group into amines, alcohols, or thiols. For example, in dopamine receptor ligand synthesis, it reacts with 4-amino-1-benzylpiperidine to form benzamide derivatives with enhanced binding affinity . Reaction optimization typically involves dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to scavenge HCl .
Advanced Research Questions
Q. How can selectivity challenges be addressed when acylating sterically hindered substrates?
Steric hindrance in substrates (e.g., bulky amines) can reduce acylation efficiency. Strategies include:
- Temperature Modulation: Lowering reaction temperatures (−20°C) slows competing side reactions.
- Catalytic Additives: Using 4-dimethylaminopyridine (DMAP) enhances nucleophilicity of the substrate .
- Solvent Optimization: Polar aprotic solvents like THF improve solubility of hindered substrates .
Q. What mechanistic insights explain discrepancies in reaction yields under varying conditions?
Contradictory yield reports (e.g., 60% vs. 90%) may arise from:
- Moisture Contamination: Trace water hydrolyzes the acyl chloride, reducing effective reagent concentration .
- Catalyst Purity: Impurities in DMF (e.g., dimethylamine) can deactivate SOCl₂, requiring redistillation before use .
- Reaction Time: Prolonged reflux (>12 hours) may degrade sensitive products, necessitating real-time monitoring via TLC .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Isotopic Purity: Ensure deuterated solvents (e.g., CDCl₃) are free from proton contaminants that distort NMR signals.
- High-Resolution MS (HRMS): Confirm molecular formula accuracy (C₈H₄ClF₃O₂) to rule out isobaric interferences .
- 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous aromatic coupling patterns .
Q. What role does the trifluoromethoxy group play in drug design and pharmacokinetics?
- Lipophilicity Enhancement: The CF₃O group increases logP by ~1.5 units, improving blood-brain barrier penetration in CNS-targeting drugs .
- Metabolic Stability: The group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Electron-Withdrawing Effects: Activates the benzoyl chloride toward nucleophilic attack while stabilizing intermediates via resonance .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36823-88-8 | |
Record name | 4-Trifluoromethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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